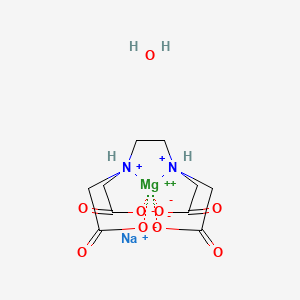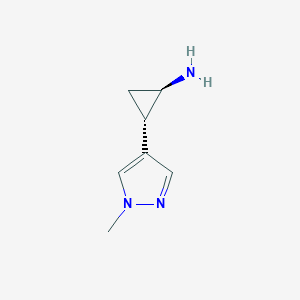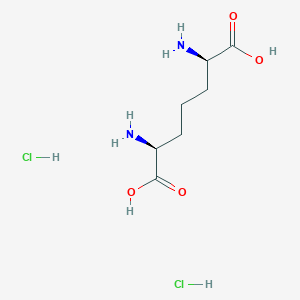
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is widely used as a chelating agent, which means it can bind to metal ions and form stable complexes. It is particularly effective in binding polyvalent cations such as calcium and magnesium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid disodium magnesium salt xhydrate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxides. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often dried and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used in various applications .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions are metal-EDTA complexes. These complexes are highly stable and can be used in various applications, including water treatment, agriculture, and medicine .
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule to the metal ion, forming a coordinate bond. The resulting complex is highly stable and prevents the metal ion from participating in other chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but does not contain magnesium.
Ethylenediaminetetraacetic acid calcium disodium salt: Contains calcium instead of magnesium.
Ethylenediaminetetraacetic acid tetrasodium salt: Contains four sodium ions instead of two.
Uniqueness
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate is unique due to its ability to bind both magnesium and other metal ions. This dual functionality makes it particularly useful in applications where the presence of magnesium is beneficial, such as in certain biological and industrial processes .
Eigenschaften
Molekularformel |
C10H16MgN2NaO9+ |
|---|---|
Molekulargewicht |
355.54 g/mol |
IUPAC-Name |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |
InChI-Schlüssel |
HQDTWGRTHXJMQG-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)




![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)


![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)


